Technical Support Center: GSK2983559 Free Acid and Off-Target Effects

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Compound of Interest		
Compound Name:	GSK2983559 free acid	
Cat. No.:	B607819	Get Quote

Welcome to the Technical Support Center for GSK2983559. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the experimental use of GSK2983559, with a specific focus on its off-target effects on the hERG channel.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of GSK2983559?

GSK2983559 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1] It functions as a prodrug that is metabolized to its active form. The active metabolite targets the ATP-binding site of RIPK2, thereby inhibiting its kinase activity. This inhibition blocks the NOD2-mediated signaling pathway, which in turn prevents the activation of downstream NF-kB and MAPK signaling cascades.[2][3] The ultimate effect is the reduction of pro-inflammatory cytokine production.[4]

Q2: What are the known off-target effects of GSK2983559, specifically concerning the hERG channel?

During the development of GSK2983559, off-target activity at the hERG (human Ether-à-go-go-Related Gene) potassium channel was a consideration. A precursor molecule in the same chemical series, a 4-aminoquinoline derivative, showed hERG inhibitory activity.[5] However, GSK2983559's chemical structure was specifically optimized to reduce this hERG affinity.[6] The active metabolite of GSK2983559 belongs to a 4-aminoquinazoline series which was







found to have significantly reduced hERG inhibitory activity, with an IC50 value greater than 30 μ M.[2] A related compound from the optimization process demonstrated a hERG IC50 of 14.5 μ M.[2][7]

Q3: Why was the clinical trial for GSK2983559 (NCT03358407) terminated?

The Phase I clinical trial for GSK2983559 was terminated due to "non-clinical toxicology findings and reduced safety margins".[3] While the specific toxicological findings have not been publicly detailed, the decision was based on preclinical data. It is important to note that despite the structural modifications to reduce hERG liability, other off-target effects or unforeseen toxicities may have contributed to this decision.

Q4: What is the significance of hERG channel inhibition in drug development?

Inhibition of the hERG potassium channel is a major concern in drug development as it can lead to a delay in cardiac repolarization, manifesting as a prolonged QT interval on an electrocardiogram. This can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Therefore, regulatory agencies mandate the assessment of a drug candidate's potential to inhibit the hERG channel during preclinical safety evaluation.

Troubleshooting Guide for In Vitro Experiments

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Variability in RIPK2 inhibition assays	Inconsistent compound solubility.	GSK2983559 free acid has suboptimal solubility.[3] Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing final dilutions in aqueous buffer. Consider using a fresh stock solution for each experiment.
Cell line variability or passage number.	Use a consistent cell line and passage number for all experiments. Regularly check for mycoplasma contamination.	_
Inconsistent stimulation.	Ensure consistent concentration and incubation time of the NOD2 ligand (e.g., MDP) used to stimulate the cells.	
Unexpected cellular toxicity	Off-target effects of GSK2983559.	Although designed to be selective, high concentrations may lead to off-target effects. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type.
Solvent toxicity.	Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.	
Difficulty reproducing published data	Differences in experimental conditions.	Carefully review and replicate the experimental protocols from the literature, paying close attention to cell type,



reagent concentrations, and incubation times.

Quantitative Data Summary

Compound/Metabolit e	Target	IC50	Reference
GSK2983559 Active Metabolite	RIPK2	7 nM	[1]
Precursor to GSK2983559 (Compound 3)	hERG	14500 nM (14.5 μM)	[2][7]
GSK2983559 Active Metabolite Series	hERG	> 30 μM	[2]
GSK583 (Precursor series)	hERG	7445 nM (7.4 μM)	[2]

Experimental Protocols hERG Liability Assessment via Manual Patch-Clamp Electrophysiology

This protocol is a generalized procedure based on industry standards for assessing compound effects on the hERG channel.

1. Cell Culture:

- Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.
- Culture cells in the recommended medium and conditions.
- Plate cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence.
- 2. Electrophysiology Setup:



- Use a patch-clamp amplifier and data acquisition system.
- Maintain the recording chamber at a physiological temperature (e.g., 35-37°C).
- Use borosilicate glass pipettes with a resistance of 2-5 M Ω when filled with the internal solution.

3. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
- 4. Recording Procedure:
- Establish a whole-cell patch-clamp configuration.
- Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a
 depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2
 seconds to record the tail current.
- Allow the baseline current to stabilize before applying the test compound.
- Perfuse the cells with the external solution containing various concentrations of GSK2983559 free acid.
- Record the steady-state inhibition at each concentration.
- Apply a known hERG blocker (e.g., E-4031) at the end of the experiment as a positive control to confirm the recorded current is from hERG channels.
- 5. Data Analysis:
- Measure the peak tail current amplitude at -50 mV.
- Normalize the current amplitude at each compound concentration to the baseline current.

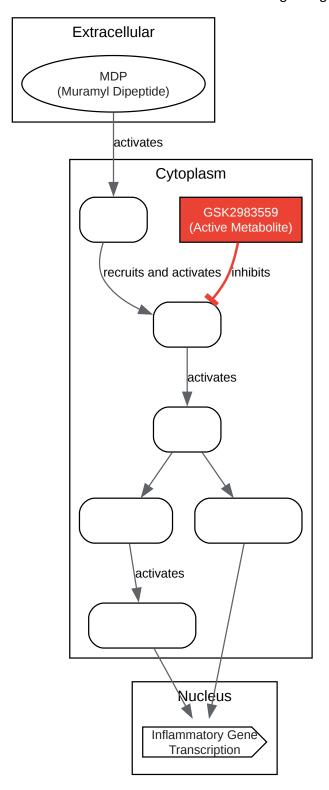


• Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizations



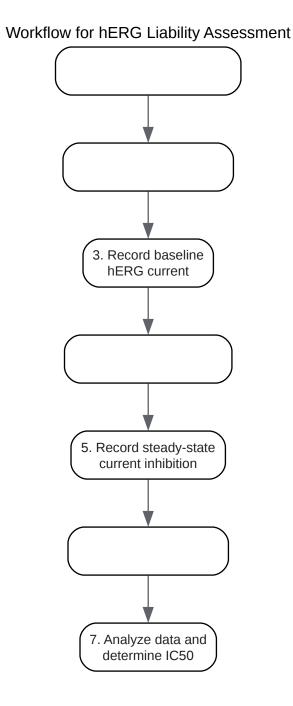
GSK2983559 Inhibition of NOD2-RIPK2 Signaling



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Caption: GSK2983559 inhibits the NOD2-RIPK2 signaling pathway.





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Caption: Experimental workflow for assessing hERG channel inhibition.

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